2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and morpholine groups attached to a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with 2-(morpholin-4-yl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and reagents like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites. These interactions can disrupt normal cellular processes, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-[(4-chlorophenylimino)methyl]phenol
- 2-bromo-4-chloro-6-[(4-methoxy-2-nitrostyryl)phenol]
Uniqueness
Compared to similar compounds, 2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability.
Properties
Molecular Formula |
C17H16BrClN2O2 |
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Molecular Weight |
395.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-10-13(19)9-12(17(14)22)11-20-15-3-1-2-4-16(15)21-5-7-23-8-6-21/h1-4,9-11,22H,5-8H2 |
InChI Key |
YBKMROOTRXRBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)Cl)Br)O |
Origin of Product |
United States |
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